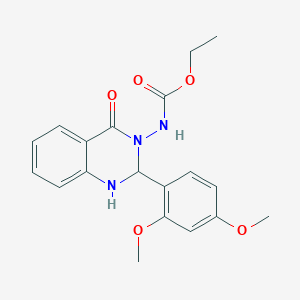
ethyl 2-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,4-DIMETHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core and dimethoxyphenyl groups. It is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
The synthesis of N-[2-(2,4-DIMETHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the quinazolinone core. The final step involves the introduction of the ethoxyformamide group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-[2-(2,4-DIMETHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(2,4-DIMETHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(2,4-DIMETHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
N-[2-(2,4-DIMETHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE can be compared with other quinazolinone derivatives, such as:
N-(2,4-DIMETHOXYPHENYL)-4-ETHOXYBENZAMIDE: Similar in structure but with different functional groups.
2-(4-IODO-2,5-DIMETHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]ETHANAMINE: A derivative with different substituents on the phenyl ring.
N-[(2,4-DIMETHOXYPHENYL)METHYL]-2,5-DIMETHYLANILINE: Another related compound with variations in the aromatic ring substituents.
The uniqueness of N-[2-(2,4-DIMETHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H21N3O5 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl N-[2-(2,4-dimethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]carbamate |
InChI |
InChI=1S/C19H21N3O5/c1-4-27-19(24)21-22-17(14-10-9-12(25-2)11-16(14)26-3)20-15-8-6-5-7-13(15)18(22)23/h5-11,17,20H,4H2,1-3H3,(H,21,24) |
InChI Key |
AJEKDMIJUIFEFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN1C(NC2=CC=CC=C2C1=O)C3=C(C=C(C=C3)OC)OC |
solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















